![molecular formula C16H20FN3O2 B3035170 Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone CAS No. 303151-55-5](/img/structure/B3035170.png)
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
Descripción general
Descripción
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone is a chemical compound with the molecular formula C16H20FN3O2 . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclopropyl group, a fluoropyridinyl group, and a 1-oxa-4,8-diazaspiro[4.5]decane group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.Aplicaciones Científicas De Investigación
Anti-mycobacterial Agents
- Cyclopropyl methanones, including derivatives of the compound , have been identified as a new class of anti-mycobacterial agents. An efficient synthesis method for these compounds led to the discovery of their activities against Mycobacterium tuberculosis, with some showing activity against multi-drug-resistant strains (Dwivedi et al., 2005).
Antitubercular Activities
- A series of compounds, including phenyl cyclopropyl methanones, were synthesized and evaluated for their antitubercular activity. Some compounds demonstrated potent activity against Mycobacterium tuberculosis, making them potential candidates for treating tuberculosis (Bisht et al., 2010).
Histamine H3-Receptor Antagonist
- Cyclopropyl methanones have been used in the synthesis of ciproxifan, a histamine H3-receptor antagonist. This showcases the application of these compounds in developing treatments for conditions mediated by histamine receptors (Stark, 2000).
Non-Peptide Tachykinin NK2 Receptor Antagonists
- The synthesis of a series of compounds with cyclopropyl methanone derivatives revealed their potential as non-peptide tachykinin NK2 receptor antagonists. This indicates possible therapeutic uses in treating conditions involving the tachykinin NK2 receptor (Smith et al., 1995).
P2X7 Antagonist for Mood Disorders
- In the development of P2X7 antagonists for the treatment of mood disorders, a novel synthesis method involving cyclopropyl derivatives was employed. This research highlights the potential use of these compounds in neuropsychiatric therapy (Chrovian et al., 2018).
Antitubercular and Antimalarial Agents
- Certain cyclopropyl methanone derivatives were synthesized and evaluated for their antitubercular and antimalarial activities, showing promising results against Mycobacterium tuberculosis and Plasmodium falciparum (Ajay et al., 2010).
Propiedades
IUPAC Name |
cyclopropyl-[8-(6-fluoropyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c17-13-2-1-3-14(18-13)19-8-6-16(7-9-19)20(10-11-22-16)15(21)12-4-5-12/h1-3,12H,4-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESYPRCOMYWHTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCOC23CCN(CC3)C4=NC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.